2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 618413-87-9
VCID: VC16138356
InChI: InChI=1S/C19H22N4O2S/c1-4-23-18(16-6-5-11-25-16)21-22-19(23)26-12-17(24)20-15-9-7-14(8-10-15)13(2)3/h5-11,13H,4,12H2,1-3H3,(H,20,24)
SMILES:
Molecular Formula: C19H22N4O2S
Molecular Weight: 370.5 g/mol

2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

CAS No.: 618413-87-9

Cat. No.: VC16138356

Molecular Formula: C19H22N4O2S

Molecular Weight: 370.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide - 618413-87-9

Specification

CAS No. 618413-87-9
Molecular Formula C19H22N4O2S
Molecular Weight 370.5 g/mol
IUPAC Name 2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Standard InChI InChI=1S/C19H22N4O2S/c1-4-23-18(16-6-5-11-25-16)21-22-19(23)26-12-17(24)20-15-9-7-14(8-10-15)13(2)3/h5-11,13H,4,12H2,1-3H3,(H,20,24)
Standard InChI Key VJNLXTCLAHACSB-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)C3=CC=CO3

Introduction

The compound 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a heterocyclic derivative featuring a triazole ring, a furan moiety, and an acetamide group. Such compounds are of interest due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its chemical structure, synthesis pathways, and potential applications in medicinal chemistry.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Formation of the triazole core: Starting from hydrazine derivatives and carbon disulfide under controlled conditions to form the 1,2,4-triazole ring.

  • Substitution reactions: Introducing the furan moiety and ethyl group onto the triazole.

  • Thioether formation: Reacting the triazole derivative with chloroacetamide or similar reagents to introduce the sulfanyl-acetamide group.

  • Final functionalization: Adding the isopropyl-substituted phenyl group via nucleophilic substitution or amidation.

These steps require careful optimization to ensure high yield and purity.

Biological Activities

Heterocyclic compounds containing triazole and furan rings have demonstrated significant pharmacological properties:

  • Antimicrobial Activity:

    • Triazole derivatives are known for their antifungal and antibacterial effects by inhibiting key enzymes in microbial metabolism .

    • The furan moiety enhances lipophilicity, improving membrane penetration.

  • Anticancer Potential:

    • Sulfanyl-acetamides have shown cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

    • Molecular docking studies suggest that such compounds can act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammation and cancer progression .

  • Anti-inflammatory Effects:

    • The presence of acetamide groups contributes to anti-inflammatory activity by interacting with cyclooxygenase (COX) enzymes or other inflammatory mediators .

Analytical Characterization

The compound is characterized using advanced spectroscopic techniques:

TechniqueFindings
NMR SpectroscopyConfirms the chemical shifts corresponding to the triazole, furan, and phenyl groups .
Mass Spectrometry (MS)Provides exact mass data matching the molecular formula .
Infrared Spectroscopy (IR)Identifies functional groups such as amides (C=O stretch) and thioethers (C-S stretch) .
Elemental AnalysisConfirms the purity and stoichiometry of the compound .

Potential Applications

  • Drug Design:

    • The compound can serve as a lead molecule for developing new drugs targeting microbial infections or inflammatory diseases.

    • Its structural features allow for further modifications to enhance potency and selectivity.

  • Material Science:

    • The sulfur-containing moiety may find applications in designing chelating agents or catalysts.

  • Biological Probes:

    • The compound's ability to interact with biomolecules makes it suitable for use in biochemical assays.

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